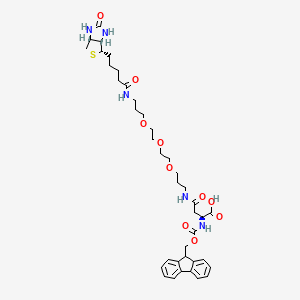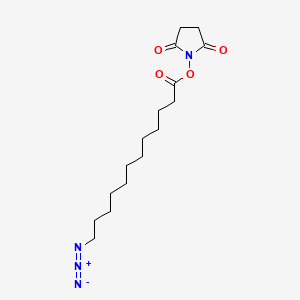
N3-Pen-Dde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N3-Pen-Dde, also known as N-3-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, is a synthetic compound that has been used in various scientific research applications. N3-Pen-Dde is a member of the benzodioxine family, and is known to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N3-Pen-Dde is not yet fully understood. However, it is known that the compound binds to certain receptors and enzymes, causing a variety of effects. It has been shown to interact with the enzyme adenylyl cyclase, which is involved in the regulation of cell signaling pathways. In addition, it has been shown to interact with other receptors, such as the serotonin receptor, and to have an effect on the production of certain hormones, such as cortisol.
Biochemical and Physiological Effects
N3-Pen-Dde has been shown to have a variety of biochemical and physiological effects. It has been shown to have an effect on the production of certain hormones, such as cortisol, and to affect cell signaling pathways. In addition, it has been shown to have an effect on the metabolism of certain drugs, such as opioids, and to interact with certain receptors, such as the serotonin receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N3-Pen-Dde has a number of advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively easy to synthesize, and is relatively stable in aqueous solution. However, the compound can be toxic to certain organisms, and can be difficult to work with in certain laboratory settings. In addition, the compound is not very soluble in water, and can be difficult to work with in certain laboratory settings.
Orientations Futures
The potential future directions for the use of N3-Pen-Dde are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound, and to explore its potential therapeutic applications. In addition, the compound could be used to study the effects of certain drugs on the body, and to investigate the effects of certain hormones on cell signaling pathways. Finally, the compound could be used to study the effects of certain environmental factors on the body, such as air pollution or radiation.
Méthodes De Synthèse
N3-Pen-Dde is synthesized from the reaction of 2-pyridinecarboxaldehyde and 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a base catalyst. The reaction is carried out in aqueous solution at a temperature of 60°C. The reaction is complete after 8 hours, and the resulting product is a white crystalline solid.
Applications De Recherche Scientifique
N3-Pen-Dde has been used in a variety of scientific research applications. It has been used as a tool to study the effects of the compound on enzymes, receptors, and other biological molecules. In addition, it has been used to study the effects of the compound on cell signaling pathways, and to investigate the biochemical and physiological effects of the compound on various organisms.
Propriétés
IUPAC Name |
2-(5-azido-1-hydroxypentylidene)-5,5-dimethylcyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2)7-10(18)12(11(19)8-13)9(17)5-3-4-6-15-16-14/h17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIZMFMRIWAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCCCN=[N+]=[N-])O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6288366.png)


![1-[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288390.png)


![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)




